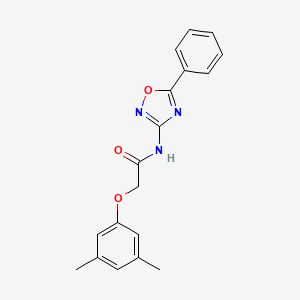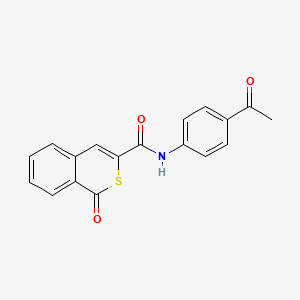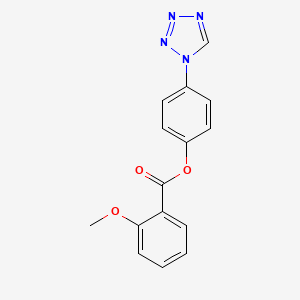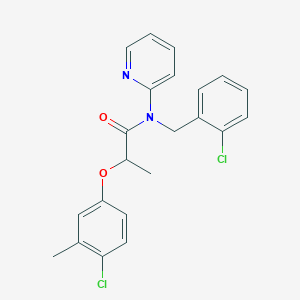![molecular formula C20H16N2OS B11333055 5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11333055.png)
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidinone core with phenyl and phenylethyl substituents, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidinone core followed by the introduction of the phenyl and phenylethyl groups. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophene-3-carboxylic acid with a suitable aldehyde or ketone can lead to the formation of the thieno[2,3-d]pyrimidinone ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Catalytic methods, such as palladium-catalyzed carbonylation, have been employed to synthesize thieno[2,3-d]pyrimidinone derivatives efficiently . These methods are scalable and can be adapted for large-scale production.
化学反应分析
Types of Reactions
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The phenyl and phenylethyl groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[2,3-d]pyrimidinones .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimycobacterial activity is believed to result from the inhibition of key enzymes involved in the biosynthesis of essential bacterial components . The compound may also interact with cellular membranes and proteins, disrupting normal cellular functions and leading to cell death .
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share the same core structure but differ in their substituents, leading to varied biological activities.
Benzo[4,5]thieno[2,3-]pyrimidine derivatives: These compounds have a similar thienopyrimidine core but with different ring fusion patterns and substituents.
Uniqueness
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific phenyl and phenylethyl substituents, which confer distinct chemical and biological properties. Its potential as an antitubercular agent and its ability to undergo various chemical transformations make it a valuable compound for further research and development .
属性
分子式 |
C20H16N2OS |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
5-phenyl-3-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H16N2OS/c1-14(15-8-4-2-5-9-15)22-13-21-19-18(20(22)23)17(12-24-19)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI 键 |
LNDLMNUBSDFIMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C=NC3=C(C2=O)C(=CS3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11332972.png)

![8-(3-bromophenyl)-13-(furan-2-yl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11332987.png)

![N-{2-[(4-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11332993.png)

![N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
![7-(4-chlorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11333012.png)
![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11333018.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(4-phenoxyphenyl)piperidine-4-carboxamide](/img/structure/B11333033.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11333037.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11333041.png)

